molecular formula C25H26N4O5 B2429441 9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539843-89-5

9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2429441
CAS RN: 539843-89-5
M. Wt: 462.506
InChI Key: ZXRJRJZGDORVJN-UHFFFAOYSA-N
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Description

9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C25H26N4O5 and its molecular weight is 462.506. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, and its derivatives have been synthesized through various chemical reactions, showcasing the chemical versatility and potential for modification of this class of compounds. For instance, the synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones through the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone highlights the direction of heterocyclization and possible mechanisms for pyrimidine heterocycle formation (Lipson et al., 2003). Similarly, other research has explored the synthesis of guanidine-annelated heterocycles, providing insights into the chemical synthesis routes for related compounds (Hsu et al., 2008).

Potential Therapeutic Applications

One of the significant areas of research has been the exploration of the therapeutic potential of these compounds. For example, the study of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones demonstrated notable in vivo antihypertensive activity in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007). This finding suggests that derivatives of this compound could have potential applications in treating hypertension and related cardiovascular conditions.

Antimicrobial Activity

Another area of interest has been the antimicrobial properties of quinazolinone derivatives. Studies have synthesized novel heterocyclic systems, such as triazolo[4,3-a]-quinazolin-7-ones, and evaluated their antibacterial and antifungal activities against various pathogens (Pandey et al., 2009). The results indicated significant antimicrobial potential, suggesting the utility of these compounds in developing new antimicrobial agents.

Environmental and Synthetic Methodologies

The compound's synthesis and derivatives also contribute to advancing environmentally benign and efficient synthetic methodologies. For instance, microwave-assisted synthesis techniques have been employed to produce related compounds, offering a rapid, high-yield approach that is more environmentally friendly due to reduced solvent use and energy consumption (Sompalle & Roopan, 2016).

properties

IUPAC Name

9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-31-18-12-11-14(13-20(18)33-3)24-27-25-26-16-8-6-9-17(30)21(16)22(29(25)28-24)15-7-5-10-19(32-2)23(15)34-4/h5,7,10-13,22H,6,8-9H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRJRJZGDORVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=C(C(=CC=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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